1-Propylheptyl dihydrogen phosphate
Description
1-Propylheptyl dihydrogen phosphate is an organophosphate compound characterized by a branched alkyl chain (1-propylheptyl group) esterified to a dihydrogen phosphate moiety. Its structure combines a hydrophobic 10-carbon chain (with a propyl branch) and a hydrophilic phosphate group, making it amphiphilic. The branched alkyl chain likely enhances its solubility in organic solvents compared to linear-chain analogs, a property inferred from general trends in alkyl phosphate behavior .
Its stability and reactivity would depend on the steric effects of the branched chain and the acidity of the phosphate group.
Properties
CAS No. |
68110-00-9 |
|---|---|
Molecular Formula |
C10H23O4P |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
decan-4-yl dihydrogen phosphate |
InChI |
InChI=1S/C10H23O4P/c1-3-5-6-7-9-10(8-4-2)14-15(11,12)13/h10H,3-9H2,1-2H3,(H2,11,12,13) |
InChI Key |
VEUUGZQJNGFYBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC)OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylheptyl dihydrogen phosphate can be synthesized through the esterification of phosphoric acid with 1-propylheptanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions: 1-Propylheptyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state phosphates.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Lower oxidation state phosphates.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
1-Propylheptyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes .
Mechanism of Action
The mechanism of action of 1-propylheptyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a phosphate donor or acceptor, influencing cellular processes and metabolic activities .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Dihydrogen Phosphate Derivatives
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